molecular formula C18H14N2O3S2 B2553640 3-methanesulfonyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 896332-51-7

3-methanesulfonyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2553640
CAS No.: 896332-51-7
M. Wt: 370.44
InChI Key: UQOPZANLXURXMC-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methanesulfonyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzamide core with a methanesulfonyl group and a benzothiazole moiety, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone. The prop-2-yn-1-yl group is then introduced via a nucleophilic substitution reaction using propargyl bromide. The final step involves the sulfonylation of the benzamide with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzamide and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Propargyl bromide for nucleophilic substitution, methanesulfonyl chloride for sulfonylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-methanesulfonyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methanesulfonyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methanesulfonyl group and benzothiazole moiety make it particularly interesting for medicinal chemistry applications.

Biological Activity

3-methanesulfonyl-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzothiazole core, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₄N₂O₃S₂
  • Molecular Weight : 370.44 g/mol
  • CAS Number : 896332-51-7

The structural attributes of this compound contribute to its biological activity, particularly through the interaction of the benzothiazole moiety with various molecular targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives. For instance, a study evaluating various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant anticancer activity against specific cancer cell lines.

The proposed mechanism involves the activation of procaspase-3 to caspase-3, leading to apoptosis in cancer cells. The structure–activity relationship (SAR) indicates that the presence of specific functional groups is crucial for enhancing anticancer activity:

CompoundIC50 (μM)Caspase Activation (%)
8j5.277.8
8k6.692.1
PAC-1-100

These findings suggest that modifications to the benzothiazole structure can enhance its efficacy as an anticancer agent, particularly through its interaction with apoptotic pathways .

Anti-inflammatory Activity

In addition to anticancer properties, compounds with similar structures have shown promising anti-inflammatory effects. For example, certain derivatives demonstrated significant inhibition of carrageenan-induced paw edema in animal models:

CompoundInhibition (%) at 1hInhibition (%) at 2hInhibition (%) at 3h
4a94.6989.6687.83
4c---

These results indicate that modifications in the sulfonamide and benzamide groups can lead to enhanced anti-inflammatory activity .

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has also been documented. Various studies have reported minimum inhibitory concentrations (MIC) against common pathogens:

CompoundTarget PathogenMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aMixed Pathogens6.67 - 6.45

These findings suggest that the compound may possess broad-spectrum antimicrobial properties .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of benzothiazole derivatives:

  • Study on Anticancer Activity : A series of compounds were synthesized and evaluated for their anticancer effects against U937 (human lymphoma) and MCF-7 (breast adenocarcinoma) cell lines. The results indicated that compounds with a benzothiazole core exhibited significant selectivity and potency .
  • Anti-inflammatory Assessment : Research involving sulfonamide derivatives showed promising results in reducing inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Evaluation : A study assessed various benzothiazole compounds for their antimicrobial efficacy against clinical isolates, demonstrating notable activity against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

3-methylsulfonyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-3-11-20-15-9-4-5-10-16(15)24-18(20)19-17(21)13-7-6-8-14(12-13)25(2,22)23/h1,4-10,12H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOPZANLXURXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.